1-(Cyclohexylmethyl)-3-methylpiperazine 1-(Cyclohexylmethyl)-3-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1339077-78-9
VCID: VC2681453
InChI: InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3
SMILES: CC1CN(CCN1)CC2CCCCC2
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

1-(Cyclohexylmethyl)-3-methylpiperazine

CAS No.: 1339077-78-9

Cat. No.: VC2681453

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohexylmethyl)-3-methylpiperazine - 1339077-78-9

Specification

CAS No. 1339077-78-9
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name 1-(cyclohexylmethyl)-3-methylpiperazine
Standard InChI InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3
Standard InChI Key BJQGWYRXMVYOMP-UHFFFAOYSA-N
SMILES CC1CN(CCN1)CC2CCCCC2
Canonical SMILES CC1CN(CCN1)CC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-(Cyclohexylmethyl)-3-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms at the 1 and 4 positions. The molecule contains a cyclohexylmethyl substituent attached to one nitrogen atom and a methyl group at the carbon in position 3, creating a chiral center. The molecular formula is C12H24N2, corresponding to a molecular weight of approximately 196.34 g/mol.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 1-(Cyclohexylmethyl)-3-methylpiperazine

PropertyValueNotes
Physical stateLiquidAt room temperature
AppearanceColorless to pale yellowSimilar to related piperazine derivatives
Boiling point~230-235°CEstimated based on similar compounds
SolubilitySoluble in organic solventsIncluding ethanol, methanol, and dichloromethane
pKa~9.2-9.4Estimated based on related piperazine compounds
StabilityStore under inert gasNitrogen or argon atmosphere recommended
Storage temperature2-8°CRecommended for optimal stability

The compound exhibits characteristic basicity due to the presence of the secondary and tertiary nitrogen atoms in the piperazine ring. The chiral center at position 3 means the compound can exist as either (R) or (S) enantiomers, with potentially different biological activities and properties.

Synthesis Methods

Direct Alkylation Approach

The synthesis of 1-(Cyclohexylmethyl)-3-methylpiperazine can be achieved through selective alkylation of 3-methylpiperazine with cyclohexylmethyl halide. This approach typically requires careful control of reaction conditions to ensure mono-substitution.

A common synthetic route involves:

  • Reaction of 3-methylpiperazine with cyclohexylmethyl bromide

  • Use of an appropriate base (e.g., potassium carbonate)

  • Reaction in polar aprotic solvents such as DMF or acetonitrile

  • Purification by column chromatography or recrystallization

Protection-Deprotection Strategy

For achieving selective N-alkylation, a protection-deprotection strategy can be employed:

  • Protection of one nitrogen of 3-methylpiperazine with a tert-butyloxycarbonyl (Boc) group

  • Alkylation of the free nitrogen with cyclohexylmethyl halide

  • Deprotection of the Boc group using acid (TFA or HCl)

This approach has been documented for similar piperazine derivatives and provides good control over regioselectivity .

Table 2. Synthesis Conditions for Related N-substituted Piperazines

Reaction TypeReagentsConditionsYieldReference
Direct alkylationCyclohexylmethyl halide, K2CO3DMF, 80°C, 10h86-93%
Boc deprotectionTFA or HClDCM, RT, 3-4h>90%
Reductive aminationCyclohexanecarboxaldehyde, NaBH(OAc)3DCM/MeOH, RT, 24h75-85%

Stereochemistry and Isomerism

Stereoisomers

The methyl substituent at position 3 creates a stereogenic center, resulting in two possible stereoisomers:

  • (R)-1-(Cyclohexylmethyl)-3-methylpiperazine

  • (S)-1-(Cyclohexylmethyl)-3-methylpiperazine

These enantiomers may exhibit different biological activities and physical properties. Stereoselective synthesis methods can be employed to obtain the desired enantiomer, often involving chiral catalysts or starting materials .

Conformational Analysis

Pharmacological Properties and Applications

Receptor Interactions

Piperazine derivatives are known to interact with various biological receptors. While specific data for 1-(Cyclohexylmethyl)-3-methylpiperazine is limited, structurally similar compounds have demonstrated activity at:

  • Serotonin receptors (5-HT)

  • Dopamine receptors

  • Ion channels

  • Cannabinoid receptors

The lipophilic cyclohexylmethyl group likely enhances membrane permeability and blood-brain barrier penetration, potentially conferring CNS activity.

Structure-Activity Relationships

Table 3. Structure-Activity Relationships in Related Piperazine Derivatives

Structural FeaturePharmacological EffectPotential Application
N-Cyclohexylmethyl substitutionEnhanced lipophilicity and BBB penetrationCNS-active compounds
3-Methyl substitutionIncreased receptor selectivityTargeted therapeutic agents
Stereochemistry at position 3Differential receptor bindingPrecision medicine approaches
Piperazine ringHydrogen bond acceptor/donor propertiesVarious receptor interactions

Research Applications

1-(Cyclohexylmethyl)-3-methylpiperazine has potential utility in:

  • Medicinal chemistry as a building block for drug discovery

  • Chemical biology for probing receptor function

  • Material science for creating specialized polymers and supramolecular assemblies

  • As a chemical intermediate in organic synthesis

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-(Cyclohexylmethyl)-3-methylpiperazine can be confirmed using various NMR techniques. Characteristic signals in the 1H NMR spectrum would include:

  • Methyl group protons (doublet) at approximately δ 0.9-1.1 ppm

  • Cyclohexyl ring protons at δ 1.0-2.0 ppm

  • Methylene protons adjacent to nitrogen at δ 2.2-2.6 ppm

  • Piperazine ring protons at δ 2.3-3.5 ppm

13C NMR would show characteristic signals for the methyl carbon (15-20 ppm), cyclohexyl carbons (25-35 ppm), and carbons adjacent to nitrogen atoms (45-55 ppm).

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 196 (M+) corresponding to the molecular formula C12H24N2. Fragmentation patterns would likely include loss of the cyclohexylmethyl group and characteristic fragments of the piperazine ring .

HPLC Analysis

High-performance liquid chromatography can be used for both analysis and purification of 1-(Cyclohexylmethyl)-3-methylpiperazine. Typical conditions might include:

  • Reverse-phase column (C18)

  • Mobile phase: acetonitrile/buffer with pH adjustment

  • UV detection at 210-220 nm

  • Mass spectrometric detection for enhanced sensitivity and specificity

GC-MS Analysis

Gas chromatography-mass spectrometry has been successfully applied to analyze piperazine derivatives and could be used for 1-(Cyclohexylmethyl)-3-methylpiperazine . Derivatization techniques such as acetylation may improve chromatographic behavior.

Safety AspectRecommendationReference
StorageUnder inert gas (nitrogen or argon) at 2-8°C
Personal protectionChemical-resistant gloves, safety glasses, lab coat
Spill managementAbsorb with inert material, avoid drainage into water systems
Fire fightingFoam, dry chemical powder, carbon dioxide
First aidEye/skin contact: Rinse with water for several minutes

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

Table 5. Comparison of 1-(Cyclohexylmethyl)-3-methylpiperazine with Structural Analogs

CompoundKey Structural DifferencePotential Impact on Properties
1-(Cyclohexylmethyl)piperazineLacks 3-methyl groupDecreased steric hindrance, different receptor binding profile
(S)-1-Boc-3-methylpiperazineDifferent N-substituent (Boc vs. cyclohexylmethyl)Different lipophilicity, used as synthetic intermediate
1-(Cyclohexylmethyl)-3-methylpiperidin-1-iumPiperidine vs. piperazine ringDifferent basicity, hydrogen bonding properties
1-(Cyclohexylcarbonyl)-3-methylpiperidineContains amide linkage instead of amineDifferent stability, conformation, and receptor binding

Functional Group Effects

The presence of the methyl group at position 3 introduces:

  • Steric effects that influence conformation and receptor binding

  • Increased lipophilicity compared to unmethylated analogs

  • A chiral center that enables stereochemical diversity

The cyclohexylmethyl substituent contributes:

  • Enhanced lipophilicity

  • Conformational flexibility

  • Potential for hydrophobic interactions with biological targets

Future Research Directions

Medicinal Chemistry Applications

Future research might explore:

  • Development of stereoselective synthesis methods for obtaining pure enantiomers

  • Investigation of receptor selectivity profiles of the different stereoisomers

  • Design of functionalized derivatives for specific therapeutic targets

  • Exploration as scaffolds for fragment-based drug discovery

Material Science Applications

Potential directions include:

  • Investigation as building blocks for supramolecular assemblies

  • Development of functional materials with specific recognition properties

  • Incorporation into polymer systems for controlled release applications

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